N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide
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Overview
Description
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydroxyethyl group and a pivalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable amine, followed by subsequent reactions to introduce the hydroxy and pivalamide groups. One common method involves the use of sodium hydride in acetonitrile as a base to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave irradiation methods has been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction would regenerate the hydroxy group.
Scientific Research Applications
Chemistry: In chemistry, N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable intermediate in medicinal chemistry .
Industry: In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, thereby increasing its efficacy. The hydroxy and pivalamide groups may also contribute to the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
4-hydroxy-2-(trifluoromethyl)quinoline: This compound also contains a trifluoromethyl group and exhibits similar chemical properties.
N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide: Another compound with multiple trifluoromethyl groups, used in various scientific applications.
Uniqueness: N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide is unique due to the combination of its trifluoromethyl, hydroxy, and pivalamide groups, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring enhanced stability and bioavailability .
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2/c1-13(2,3)12(20)18-8-11(19)9-4-6-10(7-5-9)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZIFTVQOLLEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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